Tetramethylene sulfoxide

Description

Properties

IUPAC Name |

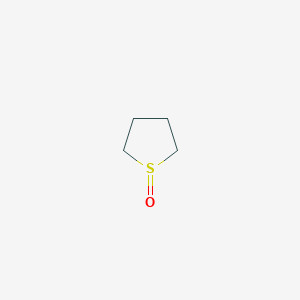

thiolane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c5-6-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXOBTBCNRIIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061814 | |

| Record name | Thiophene, tetrahydro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Tetramethylene sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1600-44-8 | |

| Record name | Tetramethylene sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1600-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylene sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001600448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylene sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, tetrahydro-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, tetrahydro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiophene 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethylene sulfoxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL7PF5FLM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Tetramethylene Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylene sulfoxide (B87167) (TMSO), also known as tetrahydrothiophene (B86538) 1-oxide, is a versatile dipolar aprotic solvent with a wide range of applications in chemical synthesis and as a component in various formulations. Its unique physical properties, including its high boiling point, miscibility with water, and thermal stability, make it a subject of interest for researchers and professionals in drug development and materials science. This technical guide provides a comprehensive overview of the core physical properties of tetramethylene sulfoxide, detailed experimental protocols for their determination, and a visualization of a standard purification workflow.

Core Physical Properties of this compound

The physical properties of this compound have been characterized by various studies. The following table summarizes the key quantitative data available in the public domain.

| Physical Property | Value | Conditions |

| Boiling Point | 235-237 °C[1][2][3][4][5] | at 760 mmHg |

| Melting Point | Not consistently reported; described as a liquid at room temperature[5][6][7] | |

| Density | 1.158 g/mL[2][3][4][5] | at 25 °C |

| Refractive Index | 1.52[1][2][4][5] | at 20 °C |

| Flash Point | >112 °C (>233.6 °F)[2][7] | Closed Cup |

| Dipole Moment | 4.17 D[8] | |

| Solubility | Fully miscible with water[3][5] | |

| Vapor Pressure | 0.0123 mmHg[1] | at 25°C |

| Molecular Weight | 104.17 g/mol [6][9] |

Experimental Protocols

Accurate determination of physical properties is crucial for the safe and effective use of any chemical compound. The following sections detail the general methodologies for measuring the key physical properties of liquids like this compound, based on established standards.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

A common laboratory method for determining the boiling point is the distillation method.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The bulb of the thermometer should be positioned just below the side arm of the distilling flask to ensure it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Sample Preparation: A measured volume of this compound is placed in the distilling flask, along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

-

Measurement: The temperature is recorded when it becomes constant, which indicates that the vapor and liquid are in equilibrium. This constant temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Density Measurement

Density is the mass of a substance per unit volume.

Methodology:

A precise method for determining the density of a liquid is by using a pycnometer.

-

Apparatus: A pycnometer, which is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is used.

-

Procedure:

-

The pycnometer is first weighed empty.

-

It is then filled with distilled water of a known temperature and weighed again.

-

Finally, the pycnometer is emptied, dried, and filled with this compound at the same temperature and weighed.

-

-

Calculation: The density of the this compound is calculated using the following formula: Density of TMSO = (Mass of TMSO / Mass of water) * Density of water

Refractive Index Measurement

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when entering the material.

Methodology:

An Abbe refractometer is commonly used to measure the refractive index of liquids.

-

Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user then looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow.

Methodology:

A rotational viscometer can be used to determine the dynamic viscosity of this compound.

-

Apparatus: A rotational viscometer consists of a spindle that is rotated in the liquid sample.

-

Procedure:

-

The appropriate spindle and speed are selected based on the expected viscosity of the liquid.

-

The spindle is immersed in the this compound sample up to the marked level.

-

The motor is turned on, and the spindle rotates at a constant speed.

-

-

Measurement: The viscometer measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid. The viscosity value is then displayed by the instrument.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology:

The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure for determining the flash point of combustible liquids.

-

Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a test cup with a lid that can be opened to introduce an ignition source.

-

Procedure:

-

The test cup is filled with this compound to the specified level.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

-

Measurement: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Mandatory Visualization

The following diagram illustrates a typical laboratory workflow for the purification of this compound.

Caption: Purification workflow for this compound.

References

- 1. scimed.co.uk [scimed.co.uk]

- 2. delltech.com [delltech.com]

- 3. knowledge.reagecon.com [knowledge.reagecon.com]

- 4. quora.com [quora.com]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 7. 5 Fundamental Techniques for Determining Viscosity [webofpharma.com]

- 8. chemquest.com [chemquest.com]

- 9. Flash point - Wikipedia [en.wikipedia.org]

Synthesis of Tetramethylene Sulfoxide from Tetrahydrothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetramethylene sulfoxide (B87167), a valuable building block and intermediate in various chemical and pharmaceutical applications. The primary focus of this document is the oxidation of its precursor, tetrahydrothiophene (B86538). This guide details various synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction

Tetramethylene sulfoxide, also known as tetrahydrothiophene 1-oxide, is a cyclic sulfoxide that serves as a versatile reagent and intermediate in organic synthesis. Its unique physicochemical properties, including its polarity and ability to act as a ligand, make it a compound of interest in medicinal chemistry and materials science. The most common and direct route to this compound is the selective oxidation of the sulfur atom in the tetrahydrothiophene ring. This guide explores several key methods to achieve this transformation efficiently and with high selectivity, minimizing the over-oxidation to the corresponding sulfone.

Synthetic Methodologies

The conversion of tetrahydrothiophene to this compound is an oxidation reaction. The primary challenge lies in the selective oxidation of the sulfide (B99878) to a sulfoxide without further oxidation to the sulfone. Several methods have been developed to achieve this, primarily utilizing oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst, or metal-based oxidants.

Oxidation with Hydrogen Peroxide in Acetic Acid

A straightforward and environmentally benign method for the synthesis of sulfoxides is the use of hydrogen peroxide as the oxidant. The reaction is typically carried out in a protic solvent like glacial acetic acid, which can also act as a catalyst. This method is often preferred due to the low cost and low toxicity of the reagents and the formation of water as the only byproduct.

Reaction Scheme:

Catalytic Oxidation with Hydrogen Peroxide using a Tungsten-Based Layered Double Hydroxide

For enhanced selectivity and milder reaction conditions, heterogeneous catalysts have been employed. A series of layered double hydroxides (LDH) containing tungsten, vanadium, or molybdenum have been shown to be effective catalysts for the oxidation of tetrahydrothiophene with hydrogen peroxide. The tungsten-containing LDH catalyst, in particular, has demonstrated high activity and stability.

Copper(II)-Mediated Oxidation

The use of copper(II) salts, such as copper(II) p-toluenesulfonate, presents another route for the oxidation of tetrahydrothiophene. This method involves a stepwise one-electron oxidation by the Cu²⁺ ion, forming a cation radical and then a dication of tetrahydrothiophene. The subsequent hydrolysis of a dimeric species of this dication leads to the formation of this compound.

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods described.

| Method | Oxidizing Agent | Catalyst/Mediator | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1. Hydrogen Peroxide in Acetic Acid | 30% Hydrogen Peroxide | Glacial Acetic Acid | Glacial Acetic Acid | Room Temperature | 2-4 hours | 90-99 | |

| 2. Catalytic Oxidation with W-LDH | Dilute Hydrogen Peroxide | Tungsten-containing LDH | Acetonitrile | 20-30 | 45 min | High | |

| 3. Copper(II)-Mediated Oxidation | - | Copper(II) p-toluenesulfonate | Not specified | Not specified | Not specified | - |

Note: Quantitative yield for the Copper(II)-Mediated Oxidation was not specified in the reviewed literature.

Experimental Protocols

**Method 1: Oxidation with Hydrogen Peroxide in

An In-depth Technical Guide to the Chemical Structure of Tetramethylene Sulfoxide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylene sulfoxide (B87167), also known by its IUPAC name thiolane 1-oxide, is a cyclic organosulfur compound with a wide range of applications as a polar aprotic solvent and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis, purification, and characterization are presented to facilitate its use in research and development. Furthermore, this document explores its toxicological profile and known biological activities, offering insights for professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

Tetramethylene sulfoxide is a colorless to light yellow liquid that is fully miscible with water.[1][2] Its key identifiers and physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | thiolane 1-oxide[3] |

| Synonyms | Tetrahydrothiophene (B86538) 1-oxide, TMSO, Thiophane oxide[3] |

| CAS Number | 1600-44-8[3] |

| Molecular Formula | C₄H₈OS[3] |

| Molecular Weight | 104.17 g/mol [3] |

| SMILES | C1CCS(=O)C1[4] |

| InChIKey | ISXOBTBCNRIIQO-UHFFFAOYSA-N[4] |

| Physicochemical Property | Value |

| Density | 1.158 g/mL at 25 °C[5] |

| Boiling Point | 235-237 °C[5] |

| Flash Point | 112 °C (closed cup) |

| Refractive Index (n20/D) | 1.52[5] |

| Water Solubility | Fully miscible[1] |

Synthesis and Purification

The most common laboratory synthesis of this compound involves the controlled oxidation of its precursor, tetrahydrothiophene.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the oxidation of sulfides.

Materials:

-

Tetrahydrothiophene

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide (B78521) solution (4 M)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydrothiophene (1 equivalent) in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography.

-

Once the starting material is consumed, carefully neutralize the reaction mixture with a 4 M sodium hydroxide solution.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

For applications requiring high purity, the synthesized this compound can be further purified.[2]

Materials:

-

Crude this compound

-

Barium oxide (BaO)

-

Calcium hydride (CaH₂)

-

Vacuum distillation apparatus

Procedure:

-

Shake the crude this compound with barium oxide for 4 days to remove acidic impurities and water.

-

Decant the liquid and add calcium hydride to further dry the product.

-

Distill the this compound under reduced pressure from calcium hydride to obtain the purified product.

Structural Elucidation

The chemical structure of this compound has been extensively characterized using various spectroscopic and crystallographic techniques.

Spectroscopic Characterization

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectral Data (CDCl₃, 399.65 MHz) [4]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.88 | Multiplet | 2H, -S(O)CH₂- |

| 2.43 | Multiplet | 2H, -CH₂- |

| 2.05 | Multiplet | 4H, -CH₂CH₂- |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 53.5 | -S(O)CH₂- |

| 23.0 | -CH₂CH₂- |

IR Spectral Data (Neat)

| Wavenumber (cm⁻¹) | Assignment |

| 2950-2850 | C-H stretch |

| 1040 | S=O stretch |

Mass Spectrometry Data (Electron Ionization) [3][6]

| m/z | Relative Intensity | Assignment |

| 104 | High | [M]⁺ |

| 63 | High | [C₂H₃S]⁺ |

| 55 | Base Peak | [C₄H₇]⁺ |

Crystallographic Data

The three-dimensional structure of this compound has been determined by X-ray crystallography. The following data is from an iron-porphyrin complex containing two this compound ligands.

Crystal Structure Data (COD ID: 4333379) [7]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 11.258 |

| b (Å) | 15.9262 |

| c (Å) | 12.393 |

| α (°) | 90 |

| β (°) | 116.246 |

| γ (°) | 90 |

| Cell Volume (ų) | 1992.95 |

Experimental Protocols for Structural Analysis

NMR Spectroscopy

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette plugged with cotton wool into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.

IR Spectroscopy

Sample Preparation (ATR-FTIR): [10]

-

Ensure the ATR crystal is clean.

-

Place a single drop of neat this compound directly onto the ATR crystal.

Data Acquisition:

-

Instrument: FTIR Spectrometer with an ATR accessory

-

Procedure: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via direct injection or a GC inlet.

Data Acquisition (Electron Ionization):

-

Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 10 to 200.

Biological Activity and Toxicological Profile

Toxicological Data

This compound exhibits low acute toxicity.

| Toxicity Metric | Value |

| LD₅₀ (mouse, intraperitoneal) | 3,500 mg/kg[3] |

It is classified as a skin and eye irritant.[3]

Biological Activity

While specific signaling pathways involving this compound are not extensively documented, studies on its close analog, dimethyl sulfoxide (DMSO), provide valuable insights. DMSO is known to be a potent radioprotective agent and can influence enzyme kinetics.[11][12]

-

Radioprotective Effects: Some sulfoxide compounds have been investigated for their ability to protect against radiation-induced damage.[13] This is a promising area for further research with this compound.

-

Enzyme Kinetics: this compound has been shown to enhance the activity of pepsin.[14] The presence of sulfoxides in enzymatic assays can alter kinetic parameters such as Kₘ and Vₘₐₓ, an important consideration for drug screening and development.[15][16][17]

Given the structural similarity to DMSO, which is known to affect cellular processes and signaling, professionals in drug development should consider the potential for this compound to act as more than just an inert solvent in biological systems.

Logical Overview of the Technical Guide

The following diagram illustrates the logical flow of the information presented in this whitepaper, from fundamental chemical identity to its biological implications.

Caption: Logical flow of the technical guide on this compound.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 1600-44-8 [chemicalbook.com]

- 3. This compound | C4H8OS | CID 1128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(1600-44-8) 1H NMR [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound(1600-44-8) MS spectrum [chemicalbook.com]

- 7. Crystallography Open Database: Information card for entry 4333379 [qiserver.ugr.es]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 10. utm.mx [utm.mx]

- 11. Dimethyl sulfoxide, a potent oral radioprotective agent, confers radioprotection of hematopoietic stem and progenitor cells independent of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and radioprotective effects of novel benzyl naphthyl sulfoxide (sulfone) derivatives transformed from Ex-RAD - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. Effects of Dimethyl Sulfoxide and Tetrahydrofuran on the Catalytic Kinetics and Molecular Spectra of Pepsin [cjcu.jlu.edu.cn]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. The effects of dimethyl sulfoxide on the kinetics of tubulin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Dossier: Physicochemical Properties of Tetramethylene Sulfoxide

For: Researchers, Scientists, and Drug Development Professionals Subject: Core Molecular Data of Tetramethylene Sulfoxide (B87167) (TMSO)

This document provides essential physicochemical data for Tetramethylene Sulfoxide, also known as Tetrahydrothiophene 1-oxide. The information is presented to support research and development activities where this compound is utilized.

Core Molecular Properties

This compound is a heterocyclic organic compound. Its fundamental molecular attributes are summarized below.

| Property | Value | Unit |

| Molecular Formula | C₄H₈OS | - |

| Molecular Weight | 104.17 | g/mol |

Chemical Identifiers

Experimental Protocols

The molecular weight and formula of a well-characterized compound like this compound are standard reference values. They are typically determined and confirmed through routine analytical methods such as mass spectrometry (for molecular weight) and elemental analysis (to confirm the empirical formula). These are standard, universal procedures that do not require detailed experimental protocols within the scope of this document.

Molecular Structure Visualization

The structural formula of this compound, consisting of a five-membered ring of four carbon atoms and one sulfur atom, with an oxygen atom double-bonded to the sulfur, is depicted below.

Caption: 2D structure of this compound.

References

Solubility of Tetramethylene Sulfoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of tetramethylene sulfoxide (B87167) (also known as tetrahydrothiophene (B86538) 1-oxide). Due to the limited availability of specific quantitative data in peer-reviewed literature, this document focuses on qualitative solubility information and presents detailed, standardized experimental protocols for determining solubility.

Introduction to Tetramethylene Sulfoxide

This compound (CAS No. 1600-44-8) is a cyclic sulfoxide with the chemical formula C₄H₈OS. It is a polar aprotic solvent, and its properties make it a subject of interest in various chemical applications, including as a solvent in synthesis and as a potential alternative to dimethyl sulfoxide (DMSO). In a comparative study of aromatic fluorodenitration with potassium fluoride, a much faster reaction rate was observed with DMSO or this compound than with the more commonly used sulfolane.[1]

Solubility Profile

Qualitative Solubility Data

The most consistently reported solubility characteristic of this compound is its high miscibility with water. Several chemical data sources state that it is "fully miscible in water".[1] This is expected, given its polar sulfoxide group which can engage in hydrogen bonding with water molecules.

Information regarding its solubility in organic solvents is sparse. However, based on the principle of "like dissolves like," its polar aprotic nature suggests probable miscibility with other polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol). Its miscibility with nonpolar solvents (e.g., hexane, toluene) is likely to be limited. Precise, experimentally determined quantitative data is required to confirm these expectations.

Quantitative Solubility Data

As of the latest literature review, a comprehensive table of quantitative solubility data for this compound in various organic solvents could not be compiled. Researchers requiring this specific data are advised to perform experimental determinations using the protocols outlined below.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two standard solubility assays: the Shake-Flask Method for thermodynamic solubility and the Kinetic Solubility Assay, which is often used in high-throughput screening during drug discovery.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound in a solvent.[2][3] It measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or another suitable quantitative analytical instrument.

-

Calibrated pipettes and tips

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.[2]

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4] The temperature should be precisely controlled and recorded.

-

Phase Separation: After the equilibration period, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at high speed.[4]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. It is critical to avoid disturbing the solid material at the bottom of the vial.[4]

-

Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.[4]

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent (if necessary) and determine the concentration of this compound using a pre-validated analytical method, such as HPLC. A standard curve prepared with known concentrations of this compound is used for quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL, g/100g , or mol/L at the specified temperature.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used to determine the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous or organic medium.[5][6] This method measures the concentration at which a compound precipitates out of a supersaturated solution and is widely used in early drug discovery.[7][8]

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Organic solvent of interest

-

Microtiter plates (e.g., 96-well)

-

Automated liquid handler or multichannel pipettes

-

Plate reader capable of nephelometry (light scattering) or turbidimetry (absorbance).[5]

-

Plate sealer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved.[5]

-

Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Serial dilutions can be made in DMSO to test a range of concentrations.

-

Solvent Addition: Rapidly add a larger volume of the organic solvent of interest (e.g., 198 µL) to each well to achieve the desired final concentrations. The final DMSO concentration is typically kept low (e.g., 1-2%).[6]

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) with gentle shaking.[5]

-

Measurement: Measure the turbidity or light scattering in each well using a plate reader. An increase in the signal indicates the formation of a precipitate.[4]

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity or light scattering is observed compared to controls. This value represents the point at which the compound precipitates from the supersaturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. asianpubs.org [asianpubs.org]

- 8. enamine.net [enamine.net]

Unveiling Tetramethylene Sulfoxide: A Technical Deep Dive into its Discovery and History

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery, history, and core scientific principles of tetramethylene sulfoxide (B87167), a molecule of significant interest to researchers, scientists, and drug development professionals. Also known as tetrahydrothiophene (B86538) 1-oxide, this organosulfur compound has a rich history of synthesis and has been the subject of various chemical and biological studies. This document outlines its initial discovery, key synthetic methodologies with detailed experimental protocols, and explores its role in biological pathways.

Discovery and Early Synthesis

The first documented synthesis of tetramethylene sulfoxide appears in a 1941 publication in the Journal of the American Chemical Society. The synthesis was achieved through the oxidation of its precursor, tetrahydrothiophene (also known as thiophane). Early methodologies for this transformation primarily relied on the use of oxidizing agents such as hydrogen peroxide.

The foundational synthesis of tetrahydrothiophene itself was a critical precursor to the discovery of its oxidized form. One of the earliest and most well-documented methods for preparing tetrahydrothiophene is the reaction of 1,4-dihalobutanes with a sulfide (B99878) salt.

Core Physical and Chemical Properties

This compound is a clear, colorless to yellowish liquid at room temperature. It is fully miscible in water and is characterized by the following physical properties:

| Property | Value |

| Molecular Formula | C₄H₈OS |

| Molecular Weight | 104.17 g/mol |

| Boiling Point | 235-237 °C |

| Density | 1.158 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.52 |

Key Experimental Protocols

Historical Synthesis of Tetrahydrothiophene

This protocol is based on early twentieth-century methods for the synthesis of the precursor to this compound.

Materials:

-

1,4-Dihalobutane (e.g., 1,4-dibromobutane (B41627) or 1,4-dichlorobutane)

-

Sodium sulfide (Na₂S)

-

Solvent (e.g., ethanol (B145695) or water)

Procedure:

-

A solution of sodium sulfide in the chosen solvent is prepared in a reaction vessel equipped with a reflux condenser.

-

1,4-Dihalobutane is added dropwise to the sodium sulfide solution.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the product, tetrahydrothiophene, is isolated by extraction and purified by distillation.

Historical Synthesis of this compound

This protocol outlines the oxidation of tetrahydrothiophene as would have been performed in the mid-20th century.

Materials:

-

Tetrahydrothiophene

-

Hydrogen peroxide (H₂O₂)

-

Solvent (e.g., acetic acid or acetone)

Procedure:

-

Tetrahydrothiophene is dissolved in the selected solvent in a flask.

-

The solution is cooled in an ice bath.

-

Hydrogen peroxide is added slowly to the cooled solution with constant stirring.

-

The reaction is allowed to proceed for several hours, with temperature control being crucial to prevent over-oxidation to the sulfone.

-

The resulting this compound is isolated by distillation under reduced pressure.

A purification method involves shaking the crude oxide with barium oxide (BaO) for several days, followed by distillation from calcium hydride (CaH₂) under reduced pressure.[1]

Biological Significance and Signaling Pathways

While extensive research into the specific signaling pathways involving this compound is not widely documented, a notable biological role has been identified in microorganisms. This compound can function as an electron acceptor in the anaerobic respiration of Escherichia coli.[2] This process is a crucial part of the bacterium's metabolic flexibility, allowing it to survive in oxygen-deprived environments.

The electron transport chain in E. coli that utilizes this compound involves several key components. Mutational studies have revealed that the process is dependent on the presence of menaquinone (a form of vitamin K2) and molybdate.[2] Menaquinone is a lipid-soluble electron carrier that shuttles electrons within the cell membrane. Molybdate is an essential cofactor for the enzyme that catalyzes the reduction of the sulfoxide.

This signaling and metabolic pathway can be visualized as follows:

This diagram illustrates the flow of electrons from a donor, such as glycerol, through a dehydrogenase to the menaquinone pool. The reduced menaquinone then transfers electrons to the molybdate-dependent this compound reductase, which in turn reduces this compound to tetrahydrothiophene. This process is essential for the anaerobic growth of E. coli when this compound is available as a terminal electron acceptor.[2]

Modern Synthetic Approaches

Contemporary methods for the synthesis of this compound often employ more controlled and efficient oxidizing agents to improve yield and minimize the formation of the sulfone byproduct. These can include reagents such as copper(II) p-toluenesulfonate.

The general workflow for modern synthesis and characterization can be summarized as follows:

Conclusion

From its initial synthesis in the early 1940s to its role in modern microbiological studies, this compound continues to be a compound of interest. Its straightforward synthesis and unique properties as a polar aprotic solvent and a biological electron acceptor ensure its continued relevance in various scientific disciplines. This guide provides a foundational understanding for professionals in research and drug development, offering a glimpse into the history and core science of this versatile molecule.

References

An In-depth Technical Guide to Tetramethylene Sulfoxide (CAS 1600-44-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylene sulfoxide (B87167) (CAS 1600-44-8), also known as tetrahydrothiophene (B86538) 1-oxide, is a versatile polar aprotic solvent with a range of applications in chemical synthesis, materials science, and cryobiology. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a review of its current and potential applications. Particular attention is given to its role as a solvent, its use in energy storage, and its function as a cryoprotective agent. While direct research on its interaction with specific biological signaling pathways is limited, this guide explores the known effects of the structurally similar dimethyl sulfoxide (DMSO) to provide a hypothetical framework for future investigation.

Chemical and Physical Properties

Tetramethylene sulfoxide is a cyclic sulfoxide characterized by a five-membered ring containing a sulfinyl group. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1600-44-8 | [1][2] |

| Molecular Formula | C₄H₈OS | [1] |

| Molecular Weight | 104.17 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [1][3] |

| Density | 1.158 g/mL at 25 °C | [1][4] |

| Boiling Point | 235-237 °C at 760 mmHg | [1][4] |

| Melting Point | Not available | |

| Refractive Index (n20/D) | 1.52 | [1][4] |

| Flash Point | 112 °C (closed cup) | |

| Solubility in Water | Fully miscible | [1][3] |

Table 2: Spectroscopic Data

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.05-2.43 (m), ~2.88 (m) |

| ¹³C NMR | Data not readily available in searched sources. |

| Infrared (IR) | Key stretches associated with C-H and S=O bonds. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 104 |

Synthesis and Purification

The most common method for the synthesis of this compound is the oxidation of its precursor, tetrahydrothiophene.

Experimental Protocol: Synthesis via Oxidation

This protocol describes the oxidation of tetrahydrothiophene to this compound using an oxidizing agent such as hydrogen peroxide or sodium periodate.[5][6]

Materials:

-

Tetrahydrothiophene

-

Oxidizing agent (e.g., 30% Hydrogen Peroxide or Sodium Metaperiodate)

-

Solvent (e.g., Glacial Acetic Acid or Water/Methylene Chloride mixture)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve tetrahydrothiophene in the chosen solvent.

-

If using sodium periodate, the reaction is typically carried out in a water/methylene chloride mixture at ice-bath temperature for several hours.[7]

-

If using hydrogen peroxide, the reaction can be performed in glacial acetic acid at room temperature. The hydrogen peroxide is added slowly to the solution of the sulfide.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, if using an acidic medium, neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product into an organic solvent such as dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Purification

Purification of crude this compound can be achieved through vacuum distillation or recrystallization.[1][8][9][10]

2.2.1. Vacuum Distillation

Procedure:

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 107 °C at 12 mmHg).[1]

2.2.2. Recrystallization

Procedure:

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent.

-

If colored impurities are present, add a small amount of activated charcoal and heat briefly.

-

Filter the hot solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals to obtain pure this compound.

Diagram of Purification Workflow:

References

- 1. What is the mechanism of Dimethyl Sulfoxide? [synapse.patsnap.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 4. This compound | 1600-44-8 [chemicalbook.com]

- 5. This compound | CAS: 1600-44-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. athabascau.ca [athabascau.ca]

- 9. Home Page [chem.ualberta.ca]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

Spectroscopic Analysis of Tetramethylene Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for tetramethylene sulfoxide (B87167) (also known as tetrahydrothiophene (B86538) 1-oxide), a crucial building block in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, offering a valuable resource for compound identification and characterization.

Spectroscopic Data Summary

The structural elucidation of tetramethylene sulfoxide is critically supported by ¹H NMR, ¹³C NMR, and IR spectroscopy. The key quantitative data from these analytical techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.87 - 2.74 | Multiplet | 4H | α-CH₂ |

| 2.43 - 2.34 | Multiplet | 2H | β-CH₂ |

| 2.02 - 1.92 | Multiplet | 2H | β-CH₂ |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 54.34 | α-C |

| 25.32 | β-C |

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the S=O stretching vibration.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1050 | Strong | S=O Stretch |

| 2950 - 2850 | Medium-Strong | C-H Stretch |

| 1450 - 1400 | Medium | CH₂ Bend |

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data. The following protocols outline the methodologies for acquiring NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS as an internal standard) to the vial.

-

Ensure complete dissolution of the sample, using a vortex mixer if necessary.

-

Carefully transfer the solution into a 5 mm NMR tube using a pipette. The final sample height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity and spectral resolution. This can be performed manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For ¹³C NMR, a greater number of scans is typically required to achieve a good signal-to-noise ratio.

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Acquire the sample spectrum. The spectrometer will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal surface by wiping away the sample with a lint-free wipe. If necessary, use a solvent to ensure all residues are removed.

-

Visualized Experimental Workflows

The logical flow of the experimental protocols for NMR and IR spectroscopy can be visualized to provide a clear, step-by-step understanding of the processes.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis (ATR Method).

Tetramethylene Sulfoxide: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the properties, synthesis, and applications of tetramethylene sulfoxide (B87167) as a polar aprotic solvent in scientific research and pharmaceutical development.

Introduction

Tetramethylene sulfoxide (TMSO), also known as tetrahydrothiophene (B86538) 1-oxide, is a polar aprotic solvent that serves as a valuable alternative to more conventional solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its unique combination of a high dielectric constant, aprotic nature, and thermal stability makes it a compelling medium for a variety of chemical transformations and formulations. This technical guide provides a comprehensive overview of TMSO, focusing on its physicochemical properties, synthesis, key applications in organic synthesis and drug development, and essential safety and handling protocols.

Physicochemical Properties

The efficacy of a solvent is largely determined by its physical and chemical characteristics. This compound possesses a profile that makes it suitable for a range of applications where high polarity and the absence of acidic protons are required. A comparative summary of its properties alongside other common polar aprotic solvents is presented below.

Table 1: Physicochemical Properties of this compound and Other Polar Aprotic Solvents

| Property | This compound (TMSO) | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Acetonitrile |

| CAS Number | 1600-44-8[1] | 67-68-5 | 68-12-2 | 75-05-8 |

| Molecular Formula | C4H8OS[2] | C2H6OS | C3H7NO | C2H3N |

| Molecular Weight ( g/mol ) | 104.17[1][2] | 78.13 | 73.09 | 41.05 |

| Boiling Point (°C) | 235-237[1][3] | 189 | 153 | 81.6 |

| Melting Point (°C) | 234-236[4] | 18.5 | -61 | -45.7 |

| Density (g/mL at 25°C) | 1.158[1][3] | 1.100 | 0.944 | 0.786 |

| Refractive Index (n20/D) | 1.52[1][3] | 1.479 | 1.430 | 1.344 |

| Dielectric Constant | Not readily available | 47 | 36.7 | 37.5 |

| Water Solubility | Fully miscible[3] | Miscible | Miscible | Miscible |

| Flash Point (°C) | 112[1] | 89 | 58 | 2 |

Synthesis of this compound

The most common and straightforward method for the synthesis of sulfoxides is the oxidation of the corresponding sulfide (B99878). This approach can be adapted for the preparation of this compound from its precursor, tetrahydrothiophene.

Experimental Protocol: Oxidation of Tetrahydrothiophene

This protocol describes a general method for the oxidation of a sulfide to a sulfoxide using hydrogen peroxide as the oxidant.

Materials:

-

Tetrahydrothiophene (Thiolane)

-

Hydrogen Peroxide (30% aqueous solution)

-

Glacial Acetic Acid

-

Dichloromethane (B109758) (CH2Cl2)

-

Sodium Hydroxide (NaOH) solution (4 M)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing tetrahydrothiophene (1 equivalent) dissolved in glacial acetic acid, slowly add hydrogen peroxide (30% aqueous solution, 4 equivalents) via a dropping funnel at room temperature with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a 4 M aqueous solution of sodium hydroxide.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure.

Applications in Organic Synthesis

Polar aprotic solvents are crucial for a variety of organic reactions, particularly those involving charged intermediates or strong nucleophiles. This compound, with its properties similar to DMSO, is an effective solvent for such transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals. These reactions are significantly accelerated in polar aprotic solvents, which solvate the cation of the nucleophile, leaving the anion "naked" and more reactive.

A comparative study on aromatic fluorodenitration with potassium fluoride (B91410) demonstrated that reaction rates were much faster in DMSO or this compound compared to the more commonly used sulfolane.[3]

References

Methodological & Application

Application Notes and Protocols: Tetramethylene Sulfoxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylene sulfoxide (B87167) (TMSO), also known as tetrahydrothiophene (B86538) 1-oxide, is a polar aprotic solvent that is emerging as a valuable tool in organic synthesis. Structurally similar to the widely used dimethyl sulfoxide (DMSO), TMSO is a cyclic sulfoxide offering a unique combination of properties that can be advantageous in various chemical transformations. Its high polarity, miscibility with water, and ability to solvate a range of organic and inorganic compounds make it a compelling alternative to other polar aprotic solvents.[1][2] These application notes provide an overview of the use of TMSO in organic synthesis, with a focus on its application in nucleophilic aromatic substitution reactions and as a ligand in the synthesis of inorganic clusters. Detailed protocols and a comparison with DMSO are provided to assist researchers in incorporating TMSO into their synthetic workflows.

Comparison of Tetramethylene Sulfoxide (TMSO) and Dimethyl Sulfoxide (DMSO)

A clear understanding of the physical properties of TMSO in comparison to the more conventional DMSO is crucial for solvent selection in reaction design and optimization. The following table summarizes key physical properties of both solvents.

| Property | This compound (TMSO) | Dimethyl Sulfoxide (DMSO) |

| Molecular Formula | C₄H₈OS | C₂H₆OS |

| Molecular Weight | 104.17 g/mol [3] | 78.13 g/mol [4] |

| Boiling Point | 235-237 °C[1] | 189 °C[4] |

| Density | 1.158 g/mL at 25 °C[1] | 1.0955 g/mL at 25 °C[4] |

| Refractive Index (n²⁰/D) | 1.52[1] | 1.479 |

| Dielectric Constant (ε) | 42.84[5] | 48.9 at 20 °C[4] |

| Dipole Moment | 4.17 D[5] | 4.3 D[4] |

| Water Solubility | Fully miscible[1] | Miscible[4] |

Application I: Solvent for Nucleophilic Aromatic Substitution (SNAr) Reactions

One of the notable applications of this compound is as a solvent in nucleophilic aromatic substitution (SNAr) reactions, particularly in fluorodenitration. In a comparative study involving the reaction of potassium fluoride (B91410) with various aromatic nitro compounds, TMSO was found to significantly accelerate the reaction rate compared to the more commonly used sulfolane.[1][2] This rate enhancement is attributed to TMSO's ability to effectively solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.

The general workflow for a typical SNAr reaction is depicted below.

Caption: General workflow for a nucleophilic aromatic substitution reaction using TMSO.

Experimental Protocol: Representative Procedure for Aromatic Fluorodenitration

The following is a representative protocol for the fluorodenitration of an activated aromatic nitro compound using potassium fluoride in this compound. This protocol is based on general procedures for SNAr reactions and the established efficacy of TMSO in this transformation.[1][2]

Materials:

-

Activated aromatic nitro compound (e.g., 4-nitrobenzonitrile)

-

Anhydrous potassium fluoride (spray-dried)

-

This compound (TMSO), anhydrous

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Heating mantle with temperature control

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the activated aromatic nitro compound (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).

-

Add anhydrous this compound to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).

-

Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

-

Heat the reaction mixture to the desired temperature (typically between 120-180 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to afford the desired fluoroaromatic compound.

Application II: Ligand and Solvent in the Synthesis of Copper Halide Clusters

Recent research has demonstrated the utility of this compound as both a solvent and a ligand in the synthesis of highly stable, luminescent copper bromide and chloride clusters.[6] In this application, TMSO coordinates to the copper ions, facilitating the formation of the cluster and enhancing its photoluminescent properties and stability compared to analogous clusters synthesized with DMSO.[6]

The synthesis of these clusters involves a straightforward procedure, as illustrated in the following workflow diagram.

Caption: Workflow for the synthesis of copper bromide clusters using TMSO.

Experimental Protocol: Synthesis of Cs₆(C₄H₈OS)₁₂[Cu₈Br₁₃][Cu₄Br₄(OH)(H₂O)] (CCB-THTO)

This protocol is adapted from the work of Liu et al. and describes the synthesis of a specific copper bromide cluster using TMSO.[6]

Materials:

-

Cesium bromide (CsBr)

-

Copper(I) bromide (CuBr)

-

This compound (THTO/TMSO, 96%)

-

Vial or small flask with a stir bar

Procedure:

-

Prepare a stoichiometric mixture of CsBr (0.5 mmol) and CuBr (1.0 mmol).

-

Add the mixture to a vial containing a magnetic stir bar.

-

Add 0.2 mL of this compound to the vial.

-

Heat the mixture with vigorous stirring until the solution becomes clear, indicating complete dissolution of the salts.

-

Once a clear solution is obtained, stop heating and allow the solution to cool slowly to room temperature.

-

Single crystals of the copper bromide cluster, with sizes ranging from 1-3 mm, will form upon cooling.

Other Applications

Beyond its role as a solvent and ligand, this compound has been shown to participate in other chemical transformations. For instance, it can act as a mild oxidant in the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines, a reaction in which DMSO is also effective.[7] Additionally, TMSO can be deoxygenated to form tetrahydrothiophene using a manganese carbonyl catalyst.[8]

Conclusion

This compound is a versatile polar aprotic solvent with demonstrated advantages in specific applications, such as nucleophilic aromatic substitution. Its physical properties, while similar to DMSO, can offer benefits in terms of higher boiling point and potentially different solvation characteristics. The successful use of TMSO as a ligand in the synthesis of advanced materials further broadens its utility. For researchers and professionals in drug development and organic synthesis, TMSO represents a valuable addition to the toolkit of reaction media, potentially enabling faster reactions, higher yields, and access to novel chemical entities. Further exploration of its applications in a wider range of chemical transformations is warranted.

References

- 1. This compound | 1600-44-8 [chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C4H8OS | CID 1128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gchemglobal.com [gchemglobal.com]

- 5. This compound [stenutz.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Tetramethylene Sulfoxide in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylene sulfoxide (B87167) (TMSO), also known as tetrahydrothiophene (B86538) 1-oxide, is a polar aprotic solvent with properties that suggest its potential utility in various chemical reactions, including polymerizations. As an analog of the widely used dimethyl sulfoxide (DMSO), TMSO shares key characteristics such as high polarity and the ability to dissolve a range of polar and nonpolar compounds. These attributes make it a solvent of interest for polymerization reactions where solvent polarity can significantly influence reaction kinetics and polymer properties.

These application notes provide a comprehensive overview of the physical and chemical properties of TMSO. Due to the limited availability of specific polymerization protocols using TMSO, this document presents detailed, established protocols for anionic, cationic, and radical polymerizations in its close analog, DMSO. These protocols serve as a robust starting point for researchers to develop methodologies tailored for TMSO. A comparative analysis of the physical properties of TMSO and DMSO is included to facilitate this adaptation.

Physical and Chemical Properties of Tetramethylene Sulfoxide

A thorough understanding of a solvent's properties is crucial for its application in polymerization. The following table summarizes the key physical and chemical data for TMSO.

| Property | Value | References |

| CAS Number | 1600-44-8 | [1][2] |

| Molecular Formula | C4H8OS | [1][2] |

| Molecular Weight | 104.17 g/mol | [1][3] |

| Appearance | Clear, colorless to light yellow liquid | [4][5] |

| Boiling Point | 235-237 °C | [1][4] |

| Density | 1.158 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.52 | [1] |

| Flash Point | 112 °C (closed cup) | [1][6] |

| Solubility in Water | Fully miscible | [5] |

| Dielectric Constant | 42.84 | [7] |

Comparative Properties of TMSO and DMSO

To aid in the adaptation of existing protocols, the following table compares the physical properties of TMSO and its well-studied analog, DMSO. The similar high polarity and boiling points suggest that reaction conditions in DMSO may be readily transferable to TMSO with minor adjustments.

| Property | This compound (TMSO) | Dimethyl Sulfoxide (DMSO) |

| Molecular Weight ( g/mol ) | 104.17 | 78.13 |

| Boiling Point (°C) | 235-237 | 189 |

| Density (g/mL at 25 °C) | 1.158 | 1.100 |

| Dielectric Constant | 42.84 | 47.2 |

| Dipole Moment (Debye) | Not readily available | 3.96 |

General Experimental Workflow for Polymerization in Sulfoxide Solvents

The following diagram illustrates a general workflow for conducting polymerization reactions in a sulfoxide solvent like TMSO or DMSO. This workflow emphasizes the need for anhydrous and inert conditions, which are critical for many types of polymerizations, particularly anionic and cationic.

Caption: General workflow for polymerization in sulfoxide solvents.

Application Note 1: Anionic Polymerization

Overview: Anionic polymerization is particularly sensitive to solvent polarity. Polar aprotic solvents like DMSO, and by extension TMSO, can significantly accelerate the rate of anionic polymerization by solvating the counter-ion and creating a more reactive "free" anion. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Recommended Protocol (Adapted from DMSO-based procedures): Anionic Polymerization of Styrene (B11656)

This protocol describes the anionic polymerization of styrene using n-butyllithium (n-BuLi) as the initiator in DMSO. This can serve as a template for similar reactions in TMSO.

Materials:

-

Styrene (purified by washing with aqueous NaOH, drying over CaH2, and vacuum distillation)

-

This compound (TMSO) or Dimethyl Sulfoxide (DMSO) (dried by distillation over CaH2 under reduced pressure)

-

n-Butyllithium (n-BuLi) in hexane (B92381) (concentration determined by titration)

-

Methanol (B129727) (for termination)

-

Argon or Nitrogen (high purity)

Experimental Procedure:

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a gas inlet/outlet is assembled while hot and allowed to cool under a stream of inert gas.

-

Solvent and Monomer Addition: The desired volume of purified TMSO/DMSO is transferred to the reaction flask via a cannula under a positive pressure of inert gas. Subsequently, the purified styrene monomer is added. The solution is stirred and allowed to reach the desired reaction temperature (e.g., 25 °C).

-

Initiation: A calculated amount of n-BuLi solution is rapidly injected into the stirred monomer solution using a gas-tight syringe. The appearance of a characteristic color (e.g., orange-red for polystyryl anion) indicates the initiation of polymerization.

-

Propagation: The reaction is allowed to proceed for a predetermined time, during which the viscosity of the solution will increase. Samples can be withdrawn periodically via syringe to monitor conversion and molecular weight evolution.

-

Termination: The polymerization is terminated by the rapid addition of a proton source, such as degassed methanol. The color of the solution should disappear upon termination.

-

Polymer Isolation: The polymer is isolated by precipitation into a large excess of a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

Expected Data and Observations (based on DMSO):

| Parameter | Typical Value/Observation in DMSO |

| Initiator | n-Butyllithium (n-BuLi) |

| Monomer | Styrene |

| Temperature | 20-30 °C |

| Reaction Time | Minutes to hours, depending on target molecular weight |

| Polymer Properties | Narrow molecular weight distribution (Mw/Mn < 1.2) |

Logical Relationship Diagram for Anionic Polymerization in Sulfoxides:

Caption: Influence of parameters on anionic polymerization.

Application Note 2: Cationic Polymerization

Overview: Cationic polymerization involves carbocationic propagating species, which are highly reactive and sensitive to the reaction medium. The choice of solvent is critical to stabilize the growing cationic chain end and the counter-ion. Polar solvents can solvate the ionic species, influencing the polymerization rate and the occurrence of side reactions like chain transfer.

Recommended Protocol (Adapted from DMSO-based procedures): Cationic Polymerization of Isobutyl Vinyl Ether

This protocol outlines the cationic polymerization of isobutyl vinyl ether (IBVE) initiated by a Lewis acid in DMSO, which can be adapted for TMSO.

Materials:

-

Isobutyl vinyl ether (IBVE) (purified by distillation from sodium)

-

This compound (TMSO) or Dimethyl Sulfoxide (DMSO) (dried by distillation over CaH2)

-

Boron trifluoride etherate (BF3·OEt2) (as initiator)

-

Methanol containing a small amount of ammonia (B1221849) (for termination)

-

Hexane (as a non-solvent for precipitation)

-

Argon or Nitrogen (high purity)

Experimental Procedure:

-

Reactor Setup: A dry, multi-necked flask is set up under an inert atmosphere as described for anionic polymerization.

-

Solvent and Monomer Addition: The purified TMSO/DMSO and IBVE are added to the flask via syringe or cannula. The solution is cooled to the desired reaction temperature (e.g., 0 °C).

-

Initiation: The initiator, BF3·OEt2, is added dropwise to the stirred solution. The polymerization is often very rapid.

-

Propagation: The reaction is allowed to proceed for the desired duration. Due to the high reactivity, reaction times are typically short.

-

Termination: The polymerization is quenched by adding cold methanol containing a small amount of ammonia to neutralize the acidic initiator.

-

Polymer Isolation: The polymer is isolated by precipitation into a non-solvent like hexane or methanol, followed by filtration and drying under vacuum.

Expected Data and Observations (based on DMSO):

| Parameter | Typical Value/Observation in DMSO |

| Initiator | Lewis Acids (e.g., BF3·OEt2) |

| Monomer | Vinyl ethers (e.g., IBVE) |

| Temperature | -78 to 25 °C |

| Reaction Time | Seconds to minutes |

| Polymer Properties | Can have broader molecular weight distribution due to chain transfer |

Application Note 3: Radical Polymerization

Overview: In radical polymerization, the solvent can influence the reaction kinetics through various effects, including chain transfer to the solvent and viscosity effects. Sulfoxide solvents like DMSO have been shown to affect the termination rate in the radical polymerization of certain monomers, potentially leading to higher monomer conversion.[8]

Recommended Protocol (Adapted from DMSO-based procedures): Radical Polymerization of Methyl Methacrylate (B99206) (MMA)

This protocol describes the free-radical polymerization of methyl methacrylate (MMA) using azobisisobutyronitrile (AIBN) as a thermal initiator in DMSO. This provides a solid foundation for conducting similar polymerizations in TMSO.

Materials:

-

Methyl methacrylate (MMA) (inhibitor removed by washing with aqueous NaOH, followed by drying and distillation)

-

This compound (TMSO) or Dimethyl Sulfoxide (DMSO) (reagent grade)

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Methanol (for precipitation)

-

Nitrogen (for deoxygenation)

Experimental Procedure:

-

Solution Preparation: The desired amounts of MMA, TMSO/DMSO, and AIBN are added to a reaction vessel (e.g., a Schlenk flask).

-

Deoxygenation: The reaction mixture is thoroughly deoxygenated by several freeze-pump-thaw cycles or by bubbling with high-purity nitrogen for an extended period.

-

Polymerization: The sealed reaction vessel is immersed in a constant temperature bath set to the desired reaction temperature (e.g., 60 °C) to initiate the decomposition of AIBN and start the polymerization.

-

Monitoring: The reaction is allowed to proceed for a set time. The progress can be monitored by taking samples and analyzing for monomer conversion using techniques like gravimetry or spectroscopy.

-